REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[F:8][C:9](I)([F:14])[C:10]([F:13])([F:12])[F:11].S(S([O-])=O)([O-])=O.[Na+].[Na+].C(=O)([O-])O.[Na+]>O.COC(C)(C)C.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[F:8][C:9]([C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[N:3][CH:4]=1)([F:14])[C:10]([F:13])([F:12])[F:11] |f:2.3.4,5.6,9.10|
|
Name
|
|
Quantity
|
25 g
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Type
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reactant
|
Smiles
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NC1=NC=CC=C1
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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COC(C)(C)C
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Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)F)(F)I
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
9.92 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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EXTRACTION
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Details
|
the filtrate was extracted twice with tert-butyl methyl ether
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Type
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WASH
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Details
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The combined organic phases were washed successively with water, aqueous hydrochloric acid (1N) and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (AcOEt/cyclohexane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(F)(F)F)(F)C=1C=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |